molecular formula C12H9F3N4O B2511531 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile CAS No. 1421444-41-8

2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Cat. No.: B2511531
CAS No.: 1421444-41-8
M. Wt: 282.226
InChI Key: SDTPCXMOGADASN-UHFFFAOYSA-N
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Description

2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a synthetic organic compound that exhibits significant properties and functionalities. It features a triazole ring, a nitrile group, and a trifluoromethyl group, making it valuable in various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Formation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole:

    • Starting Materials: The synthesis begins with commercially available or easily synthesized precursors like 4-methyl-1,2,4-triazole and trifluoromethyl ketone.

    • Reaction Conditions: The reaction typically involves heating under reflux with an appropriate solvent such as acetonitrile, in the presence of a suitable base like potassium carbonate.

  • Coupling Reaction:

    • Formation of the final compound: The intermediate from the first step is coupled with a benzonitrile derivative.

    • Reaction Conditions: The coupling is usually facilitated by a palladium-catalyzed reaction under an inert atmosphere.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing reaction parameters, ensuring high yield, and purity while minimizing cost and environmental impact. Continuous flow reactors and automated synthesisers might be employed to achieve these goals efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxo derivatives.

  • Reduction: Reduction can yield amines or other reduced forms of the molecule.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzonitrile or triazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, under controlled conditions.

  • Reduction: Hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst is typical.

  • Substitution: Using nucleophiles like amines or electrophiles like halogens, with reaction conditions tailored based on the functional groups involved.

Major Products:

  • The products of these reactions include various substituted triazoles and benzonitriles, which can be further functionalized depending on the application needs.

Scientific Research Applications

Chemistry: The compound is used in developing new materials, especially those requiring thermal stability and unique electronic properties. Biology and Medicine: It serves as a scaffold in drug discovery, aiding the development of new therapeutics for diseases such as cancer, due to its ability to interact with biological targets. Industry: It finds use in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers.

Mechanism of Action

  • Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: It might modulate biochemical pathways by influencing enzyme kinetics or receptor activation states.

Comparison with Similar Compounds

Unique Features: The presence of the trifluoromethyl group and the specific arrangement of functional groups imparts unique electronic and steric properties, differentiating it from other compounds. Similar Compounds: Examples include 1,2,4-triazoles with different substituents, such as 3-methyl-4-oxo-1,2,4-triazole or benzonitrile derivatives like 2-aminobenzonitrile.

Each comparison highlights how the trifluoromethyl group or specific molecular architecture of 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile affects its reactivity and applications.

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Properties

IUPAC Name

2-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O/c1-18-10(12(13,14)15)17-19(11(18)20)7-9-5-3-2-4-8(9)6-16/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTPCXMOGADASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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